molecular formula C11H11ClN2S B15276836 6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

Cat. No.: B15276836
M. Wt: 238.74 g/mol
InChI Key: ISOROSHVPNZCEQ-UHFFFAOYSA-N
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Description

6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is an organic compound with the molecular formula C11H11ClN2S. This compound is characterized by the presence of a chloro group, a pyridine ring, and a thiophene moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is unique due to the combination of its chloro, thiophene, and pyridine moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

6-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H11ClN2S/c1-8-2-4-10(15-8)7-13-9-3-5-11(12)14-6-9/h2-6,13H,7H2,1H3

InChI Key

ISOROSHVPNZCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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